molecular formula C18H17BrN3O3S+ B11219690 1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11219690
M. Wt: 435.3 g/mol
InChI Key: DMVUKXLAFPYJHE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes bromine, hydroxyl, nitro, and imidazo-thiazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and characterization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses .

Scientific Research Applications

1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-thiazine derivatives and compounds with similar functional groups, such as:

Uniqueness

1-(4-bromophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN3O3S+

Molecular Weight

435.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H17BrN3O3S/c19-14-5-7-15(8-6-14)20-12-18(23,21-9-2-10-26-17(20)21)13-3-1-4-16(11-13)22(24)25/h1,3-8,11,23H,2,9-10,12H2/q+1

InChI Key

DMVUKXLAFPYJHE-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br)SC1

Origin of Product

United States

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